molecular formula C15H9ClN4O3S B5044049 2-chloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5044049
M. Wt: 360.8 g/mol
InChI Key: WTLWQMMSLUJMKH-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide, which is an organic compound consisting of a benzene ring substituted with an amide functional group . Benzamides are known to have various biological activities and are used in the synthesis of a wide range of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of benzamides generally consists of a benzene ring attached to an amide functional group . The presence of nitro and chloro groups in your compound would likely influence its chemical properties and reactivity .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The presence of nitro and chloro groups may also enable additional reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzamides, these properties can be influenced by the presence of substituents on the benzene ring .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Benzamides have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

Benzamides can cause irritation to the skin, eyes, and respiratory system . The safety and hazards of a specific compound would depend on its structure and the presence of any functional groups .

Future Directions

Benzamides and their derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthetic methods, potential biological activities, and applications in pharmaceuticals .

Properties

IUPAC Name

2-chloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O3S/c16-12-4-2-1-3-11(12)13(21)17-15-19-18-14(24-15)9-5-7-10(8-6-9)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLWQMMSLUJMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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